Ácido quisquálico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La D-Cicloserina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La D-Cicloserina ejerce sus efectos inhibiendo dos enzimas clave implicadas en la síntesis de la pared celular bacteriana: la L-alanina racemasa y la D-alanylalanina sintetasa . Al inhibir de forma competitiva estas enzimas, la D-Cicloserina impide la formación de D-alanina, que es esencial para la síntesis de peptidoglicano en las paredes celulares bacterianas . Esto conduce a un debilitamiento de las paredes celulares y, en última instancia, a la muerte de las células bacterianas .

Compuestos similares:

Cicloserina: Una mezcla racémica de D- y L-cicloserina, utilizada de forma similar como antibiótico.

Oxazolidinonas: Una clase de antibióticos sintéticos que también se dirigen a la síntesis de la pared celular bacteriana.

Singularidad de la D-Cicloserina: La D-Cicloserina es única debido a su doble función como antibiótico y agonista parcial en el sitio de unión a la glicina de los receptores N-metil-D-aspartato (NMDA) . Esta propiedad la hace valiosa no sólo para tratar infecciones bacterianas, sino también para explorar sus posibles efectos terapéuticos en trastornos neuropsiquiátricos .

Análisis Bioquímico

Biochemical Properties

Quisqualic acid plays a significant role in biochemical reactions by acting as an agonist for various glutamate receptors. It interacts with AMPA, kainate, and group I metabotropic glutamate receptors, leading to excitatory neurotransmission. The interaction with these receptors causes an influx of calcium ions and subsequent neuronal depolarization . Quisqualic acid mimics the action of L-glutamic acid, a neurotransmitter in the central nervous system, and can induce excitotoxicity by overstimulating neurons .

Cellular Effects

Quisqualic acid has profound effects on various cell types and cellular processes. It influences cell function by activating glutamate receptors, leading to increased intracellular calcium levels and neuronal depolarization. This activation can result in excitotoxicity, causing neuronal damage and cell death . In addition, quisqualic acid can modulate cell signaling pathways, gene expression, and cellular metabolism by altering the activity of glutamate receptors .

Molecular Mechanism

The molecular mechanism of quisqualic acid involves its binding to glutamate receptors, specifically AMPA, kainate, and group I metabotropic glutamate receptors. Upon binding, quisqualic acid induces conformational changes in these receptors, leading to the opening of ion channels and an influx of calcium ions . This influx triggers a cascade of intracellular events, including enzyme activation, gene expression changes, and neuronal depolarization . The excitotoxic effects of quisqualic acid are primarily due to its ability to overstimulate glutamate receptors, leading to neuronal damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quisqualic acid can vary over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to quisqualic acid in in vitro or in vivo studies has shown sustained excitotoxic effects, leading to progressive neuronal damage and cell death . The stability and degradation of quisqualic acid can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of quisqualic acid vary with different dosages in animal models. At low doses, quisqualic acid can induce mild excitatory effects, while higher doses can cause severe excitotoxicity and neuronal necrosis . Threshold effects have been observed, where a certain dosage is required to elicit significant excitotoxic effects. High doses of quisqualic acid can lead to toxic and adverse effects, including seizures and neuronal damage .

Metabolic Pathways

Quisqualic acid is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome P450 enzymes and Glutathione S-transferase . These enzymes play a role in the detoxification and elimination of quisqualic acid from the body. The metabolic pathways of quisqualic acid can influence its overall effects on metabolic flux and metabolite levels .

Transport and Distribution

Quisqualic acid is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of quisqualic acid within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of quisqualic acid is primarily within the neuronal cells, where it exerts its excitotoxic effects. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of quisqualic acid within neurons is crucial for its activity and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-Cicloserina se puede sintetizar a partir de D-serina utilizando una estrategia de protección-desprotección . El proceso implica la conversión de D-serina a su éster metílico correspondiente, seguido de ciclización para formar el anillo isoxazolidinona. El rendimiento total de este método es aproximadamente del 61%, y el producto obtenido tiene una alta pureza (>99%) .

Métodos de producción industrial: La producción industrial de D-Cicloserina suele implicar fermentación utilizando cepas de Streptomyces orchidaceus o Streptomyces garyphalus . El caldo de fermentación se somete a continuación a procesos de extracción y purificación para aislar la D-Cicloserina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La D-Cicloserina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La D-Cicloserina se puede oxidar para formar los derivados de oxazolidinona correspondientes.

Reducción: La reducción de la D-Cicloserina puede producir aminoalcoholes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Productos principales:

Oxidación: Derivados de oxazolidinona.

Reducción: Aminoalcoholes.

Sustitución: Diversas isoxazolidinonas sustituidas.

Comparación Con Compuestos Similares

Cycloserine: A racemic mixture of D- and L-cycloserine, used similarly as an antibiotic.

D-Alanine: An amino acid structurally similar to D-Cycloserine, involved in bacterial cell wall synthesis.

Oxazolidinones: A class of synthetic antibiotics that also target bacterial cell wall synthesis.

Uniqueness of D-Cycloserine: D-Cycloserine is unique due to its dual role as an antibiotic and a partial agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors . This property makes it valuable not only in treating bacterial infections but also in exploring its potential therapeutic effects in neuropsychiatric disorders .

Propiedades

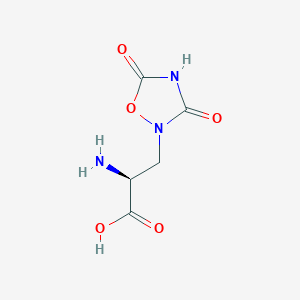

IUPAC Name |

(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896927 | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-07-1 | |

| Record name | Quisqualic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUISQUALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.